2-hydroxy-5-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid
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Overview
Description
2-hydroxy-5-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is a complex organic compound that features a unique combination of quinoline, thiazolidine, and benzoic acid moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of quinoline derivatives with thiazolidine-2-thione, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and green chemistry approaches are employed to enhance the efficiency and environmental sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-5-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoic acid or quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions include a variety of quinoline and thiazolidine derivatives, each with distinct chemical and biological properties. These products are often further modified to enhance their desired characteristics.
Scientific Research Applications
2-hydroxy-5-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid has numerous applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-hydroxy-5-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The thiazolidine ring may contribute to the compound’s ability to modulate oxidative stress and inflammation. Overall, the compound’s effects are mediated through a combination of these interactions, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds such as 2-hydroxyquinoline and 4-hydroxyquinoline share structural similarities and exhibit comparable biological activities.
Thiazolidine derivatives: Compounds like thiazolidine-2-thione and thiazolidine-4-one are structurally related and have similar chemical reactivity.
Benzoic acid derivatives: Compounds such as 2-hydroxybenzoic acid (salicylic acid) and 4-hydroxybenzoic acid are structurally similar and widely used in various applications.
Uniqueness
What sets 2-hydroxy-5-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid apart is its unique combination of quinoline, thiazolidine, and benzoic acid moieties. This structural complexity contributes to its diverse chemical reactivity and potential for multiple biological activities, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H12N2O4S2 |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-hydroxy-5-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |
InChI |
InChI=1S/C20H12N2O4S2/c23-15-7-6-13(10-14(15)19(25)26)22-18(24)16(28-20(22)27)9-12-4-1-3-11-5-2-8-21-17(11)12/h1-10,23H,(H,25,26)/b16-9- |
InChI Key |
NHLGFOJKBQBZNE-SXGWCWSVSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)/C=C\3/C(=O)N(C(=S)S3)C4=CC(=C(C=C4)O)C(=O)O)N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)C=C3C(=O)N(C(=S)S3)C4=CC(=C(C=C4)O)C(=O)O)N=CC=C2 |
Origin of Product |
United States |
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